2-(Oxan-4-yloxy)benzoyl chloride
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Overview
Description
2-(Oxan-4-yloxy)benzoyl chloride: is an organic compound with the molecular formula C12H13ClO3 . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an oxan-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yloxy)benzoyl chloride typically involves the reaction of benzoyl chloride with oxan-4-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
C6H5COCl+C5H9OH→C6H5COOC5H8Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction. The use of automated systems can help maintain the anhydrous conditions required for the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-4-yloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(Oxan-4-yloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation
Solvents: Anhydrous solvents like dichloromethane or toluene
Major Products:
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
2-(Oxan-4-yloxy)benzoic acid: Formed from hydrolysis
Scientific Research Applications
2-(Oxan-4-yloxy)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and resins.
Biological Studies: Employed in the modification of biomolecules for research purposes
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Benzoyl Chloride: Similar structure but lacks the oxan-4-yloxy group.
2-(Oxan-4-yloxy)benzoic Acid: The hydrolyzed product of 2-(Oxan-4-yloxy)benzoyl chloride.
Benzyl Chloride: Contains a benzyl group instead of a benzoyl group
Uniqueness: this compound is unique due to the presence of the oxan-4-yloxy group, which imparts different reactivity and properties compared to benzoyl chloride. This makes it useful in specific synthetic applications where the oxan-4-yloxy group is required .
Properties
IUPAC Name |
2-(oxan-4-yloxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJPOEFQSOXMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640229 |
Source
|
Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-68-9 |
Source
|
Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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